
N-(2-methoxyphenyl)-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-quinolinecarboxamide, also known as AQ-RA 741, is a synthetic compound that belongs to the class of quinolinecarboxamides. This compound has shown potential in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-2-quinolinecarboxamide is not fully understood. However, it has been proposed that this compound 741 exerts its effects by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. This compound 741 has also been shown to inhibit the activity of various enzymes, such as topoisomerase II and histone deacetylases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound 741 has been shown to induce apoptosis and cell cycle arrest by modulating various signaling pathways. In neurons, this compound 741 has been shown to protect against oxidative stress and inflammation by modulating the expression of various genes and proteins. In infectious diseases, this compound 741 has been shown to inhibit the replication of viruses by inhibiting the activity of various enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-2-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a high purity, which makes it suitable for various biochemical and physiological assays. However, there are also some limitations to using this compound 741 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. It also has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(2-methoxyphenyl)-2-quinolinecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective compounds. Another direction is to explore its potential in other scientific research applications, such as immunology and cardiovascular diseases. Additionally, this compound 741 could be used as a lead compound for the development of new drugs for the treatment of cancer, neurodegenerative diseases, and infectious diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications. Its unique properties, including its ability to modulate various signaling pathways and inhibit the activity of various enzymes, make it a promising compound for the development of new drugs. However, further research is needed to fully understand its mechanism of action and explore its potential in other scientific research applications.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-2-quinolinecarboxamide involves the reaction of 2-amino-N-(2-methoxyphenyl)benzamide with 2-chloroquinoline-3-carboxylic acid. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-quinolinecarboxamide has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound 741 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound 741 has been shown to protect neurons from oxidative stress and inflammation. In infectious diseases, this compound 741 has been shown to inhibit the replication of viruses, such as HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)19-17(20)15-11-10-12-6-2-3-7-13(12)18-15/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKNLZIPXGRGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5770024.png)
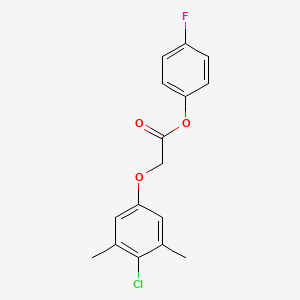
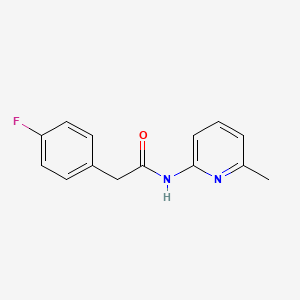
![3-amino-2-propyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5770041.png)
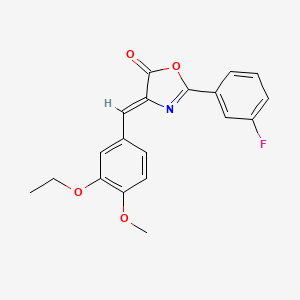
![N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide](/img/structure/B5770065.png)
![N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5770072.png)
![N-[4-(diethylamino)phenyl]-N'-isobutylthiourea](/img/structure/B5770075.png)
![ethyl 3-{[(2-anilino-2-oxoethyl)thio]methyl}benzoate](/img/structure/B5770076.png)
![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5770082.png)
![methyl {[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5770096.png)
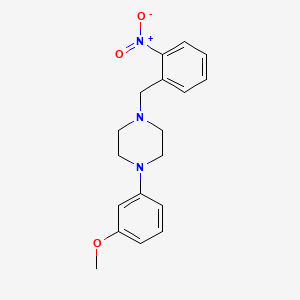
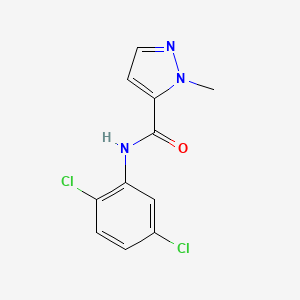
![2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5770123.png)